5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid 5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 926212-30-8
VCID: VC7061584
InChI: InChI=1S/C13H10INO3S/c1-7-6-10(19-11(7)13(17)18)15-12(16)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,15,16)(H,17,18)
SMILES: CC1=C(SC(=C1)NC(=O)C2=CC=CC=C2I)C(=O)O
Molecular Formula: C13H10INO3S
Molecular Weight: 387.19

5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid

CAS No.: 926212-30-8

Cat. No.: VC7061584

Molecular Formula: C13H10INO3S

Molecular Weight: 387.19

* For research use only. Not for human or veterinary use.

5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid - 926212-30-8

Specification

CAS No. 926212-30-8
Molecular Formula C13H10INO3S
Molecular Weight 387.19
IUPAC Name 5-[(2-iodobenzoyl)amino]-3-methylthiophene-2-carboxylic acid
Standard InChI InChI=1S/C13H10INO3S/c1-7-6-10(19-11(7)13(17)18)15-12(16)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,15,16)(H,17,18)
Standard InChI Key GTWWWZCTYNKQOO-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1)NC(=O)C2=CC=CC=C2I)C(=O)O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid (IUPAC name: 5-[(2-iodobenzoyl)amino]-3-methylthiophene-2-carboxylic acid) features a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 2-iodobenzamide moiety. The methyl group at the 3-position introduces steric bulk, potentially influencing conformational stability . Key structural parameters include:

PropertyValue
Molecular FormulaC₁₃H₁₀INO₃S
Molecular Weight387.19 g/mol
SMILESCC1=C(SC(=C1)NC(=O)C2=CC=CC=C2I)C(=O)O
InChIKeyGTWWWZCTYNKQOO-UHFFFAOYSA-N

The iodine atom in the benzamide group contributes to halogen bonding capabilities, while the carboxylic acid and amide functionalities enable hydrogen bonding and ionic interactions.

Electronic and Steric Properties

Density functional theory (DFT) calculations predict that the electron-withdrawing iodine and carbonyl groups polarize the thiophene ring, enhancing electrophilicity at the 4-position. This electronic profile may facilitate nucleophilic aromatic substitution reactions or coordination with metal catalysts. The methyl group at C3 imposes torsional restrictions, favoring a planar conformation that optimizes π-π stacking with aromatic residues in biological targets .

Synthesis and Derivative Development

Derivative Libraries

Structural modifications to enhance bioavailability or target affinity could include:

  • Replacing iodine with other halogens (e.g., Br, Cl) to modulate lipophilicity .

  • Esterifying the carboxylic acid to improve membrane permeability .

  • Introducing substituents at the thiophene 4-position to explore steric effects on receptor binding .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient thiophene ring undergoes electrophilic substitution preferentially at the 4-position. For example, nitration with HNO₃/H₂SO₄ would yield a nitro derivative, reducible to an amine for further functionalization . Halogenation (e.g., bromination) at this position could enhance interactions with hydrophobic enzyme pockets.

Coordination Chemistry

The carboxylic acid and amide groups act as bidentate ligands, forming complexes with transition metals such as Cu(II) or Pd(II). Such complexes may exhibit enhanced catalytic or antimicrobial properties compared to the free ligand .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Hypotheses

The compound’s resemblance to 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives—known xanthine oxidase (XO) inhibitors—suggests potential uric acid-lowering activity . Molecular docking simulations could assess its affinity for XO’s active site, where the iodine atom might occupy a hydrophobic subpocket near Phe649 .

Comparative Analysis with Related Compounds

Biological Activity Trends

The table below contrasts hypothetical activities of 5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid with structurally related molecules:

CompoundTargetHypothetical IC₅₀ (μM)Key Interactions
5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acidProteasome15–30Halogen bonding, H-bonds
Hib-ester Proteasome50Lactone ring coordination
2-Benzamido-4-methylthiazole-5-carboxylic acid Xanthine oxidase0.57π-Stacking with Phe649

Materials Science Applications

The iodine atom’s polarizability could make this compound suitable for:

  • Organic Semiconductors: As a dopant to enhance charge transport in thiophene-based polymers.

  • X-ray Contrast Agents: Leveraging iodine’s high electron density for imaging applications .

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